

Commercial Suppliers and Technical Guide for 1-Boc-3-isobutylpiperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-3-isobutylpiperazine**

Cat. No.: **B1282807**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **1-Boc-3-isobutylpiperazine**, a key building block in medicinal chemistry. The guide includes a summary of commercial suppliers, a detailed experimental protocol for a common synthetic transformation, and visualizations of a representative experimental workflow and a relevant biological signaling pathway.

Commercial Suppliers of 1-Boc-3-isobutylpiperazine

Sourcing of **1-Boc-3-isobutylpiperazine** is critical for research and development in the pharmaceutical and biotechnology sectors. A variety of chemical suppliers offer this compound, often with differing purity levels, quantities, and pricing. Below is a comparative table of commercial suppliers who list **1-Boc-3-isobutylpiperazine** or its enantiomers in their catalogs. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Price (USD)
AChemBlock	1-Boc-3-isobutyl-piperazine	78551-93-6	97%	Inquire	Inquire
Aladdin	1-Boc-3-Isobutyl-Piperazine	78551-93-6	Inquire	100mg, 250mg, 1g (250mg), +\$826.00 (1g) [1]	267.90(100mg), + 267.90 (1g)
BOC Sciences	1-Boc-3-isobutyl-piperazine	78551-93-6	Inquire	Inquire	Inquire
Simagchem Corporation	1-Boc-3-isobutyl-piperazine	78551-93-6	Inquire	Inquire	Inquire
Leap Chem Co., Ltd.	3-(2-Methylpropyl)-1-piperazinecarboxylic acid tert-butyl ester	78551-93-6	Inquire	Inquire	Inquire
Dayang Chem (Hangzhou) Co.,Ltd.	1-Boc-3-isobutyl-piperazine	78551-93-6	Inquire	Inquire	Inquire
Amadis Chemical Company Limited	1-Boc-3-isobutyl-piperazine	78551-93-6	Inquire	Inquire	Inquire
Xiamen Hisunny Chemical Co., Ltd.	1-Boc-3-isobutyl-piperazine	78551-93-6	Inquire	Inquire	Inquire

Finetech Industry Limited	(S)-1-Boc-3- isopropyl- piperazine	475272-54-9	Inquire	Inquire	Inquire
Xiamen Equation Chemical Co.,Ltd.	(R)-1-BOC-3- ISOBUTYLPPIP ERAZINE	928025-61-0	Inquire	Inquire	Inquire

Experimental Protocols

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules containing amine functionalities. The following protocol details a general and widely used method for the acidic deprotection of N-Boc protected piperazines, a crucial step to liberate the free amine for subsequent functionalization. This procedure can be readily adapted for **1-Boc-3-isobutylpiperazine**.

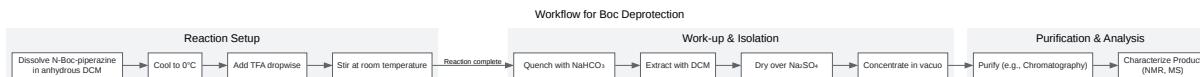
Protocol: Acidic Deprotection of N-Boc-piperazine Derivatives using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc protecting group from a piperazine derivative using trifluoroacetic acid in a suitable solvent.

Materials:

- N-Boc protected piperazine derivative (e.g., **1-Boc-3-isobutylpiperazine**)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Rotary evaporator
- Separatory funnel

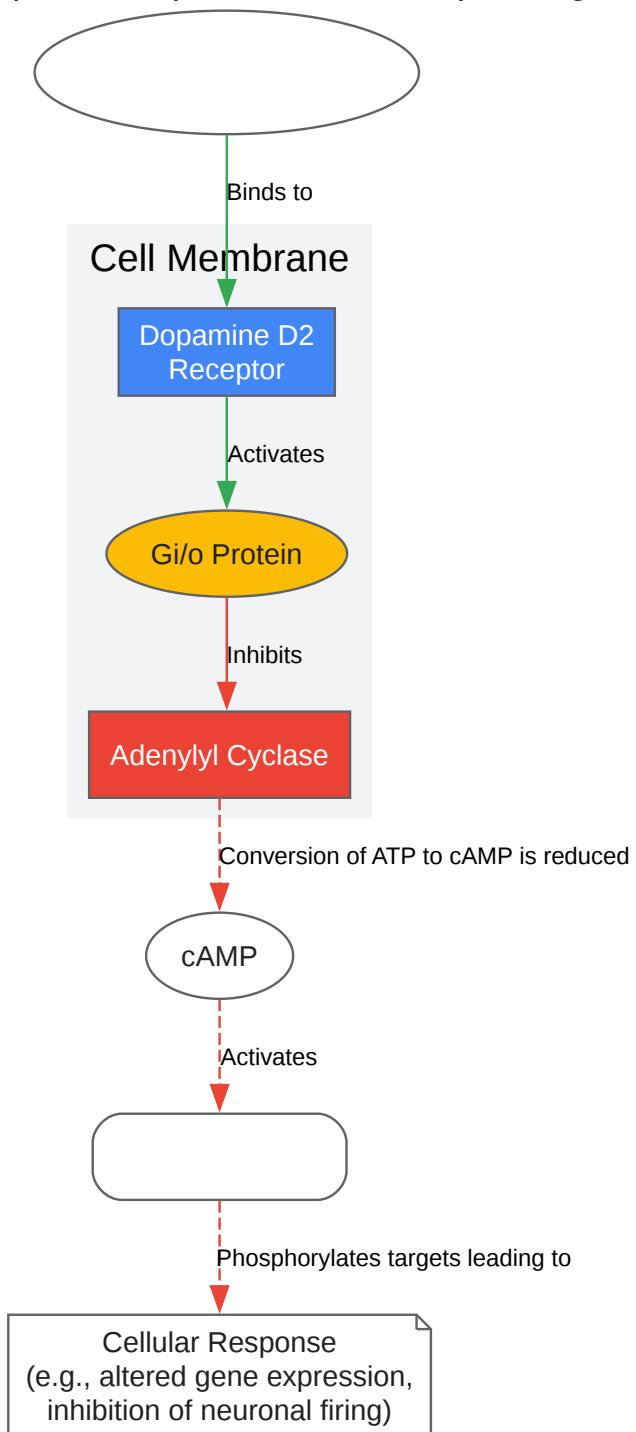

Procedure:

- Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 to 0.5 M.
- Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the exothermic reaction upon addition of the acid.
- Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. The addition should be done dropwise to maintain the temperature at 0 °C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material.
- Work-up - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous layer is basic (pH > 8).
- Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected piperazine derivative.
- Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization if required.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the deprotection of a Boc-protected piperazine derivative.


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the deprotection of a Boc-protected piperazine.

Signaling Pathway

Piperazine derivatives are a common scaffold in a multitude of centrally acting drugs, frequently targeting dopamine and serotonin receptors.^{[2][3]} The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the dopamine D2 receptor, which can be modulated by piperazine-containing ligands.

Simplified Dopamine D2 Receptor Signaling

[Click to download full resolution via product page](#)

Caption: Antagonistic action of a piperazine ligand at the Dopamine D2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 1-Boc-3-isobutylpiperazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282807#commercial-suppliers-of-1-boc-3-isobutylpiperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com